5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one 5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 914918-82-4
VCID: VC7102499
InChI: InChI=1S/C12H10BrNO2/c1-16-11-5-3-10(4-6-11)14-8-9(13)2-7-12(14)15/h2-8H,1H3
SMILES: COC1=CC=C(C=C1)N2C=C(C=CC2=O)Br
Molecular Formula: C12H10BrNO2
Molecular Weight: 280.121

5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one

CAS No.: 914918-82-4

Cat. No.: VC7102499

Molecular Formula: C12H10BrNO2

Molecular Weight: 280.121

* For research use only. Not for human or veterinary use.

5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one - 914918-82-4

Specification

CAS No. 914918-82-4
Molecular Formula C12H10BrNO2
Molecular Weight 280.121
IUPAC Name 5-bromo-1-(4-methoxyphenyl)pyridin-2-one
Standard InChI InChI=1S/C12H10BrNO2/c1-16-11-5-3-10(4-6-11)14-8-9(13)2-7-12(14)15/h2-8H,1H3
Standard InChI Key HBKACDDOQHEUKV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C=C(C=CC2=O)Br

Introduction

Structural and Chemical Identity

5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one (molecular formula: C₁₂H₁₀BrNO₂) features a pyridinone ring system, where the 2-position is oxidized to a ketone, and the 1-position is substituted with a 4-methoxyphenyl group. The bromine atom at the 5-position introduces steric and electronic effects that influence reactivity and intermolecular interactions. The planar aromatic systems (pyridinone and methoxyphenyl) are likely coplanar, as observed in structurally similar compounds .

Table 1: Key Identifiers of 5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one

PropertyValue/Description
Molecular FormulaC₁₂H₁₀BrNO₂
Product CodePK03912E-1
ManufacturerKishida Chemical Co., Ltd.
GHS ClassificationNot classified

The absence of GHS hazard labeling suggests low acute toxicity, though standard laboratory precautions are advised .

Synthesis and Characterization

While no direct synthesis route for this compound is documented in the provided sources, analogous methodologies for brominated pyridines offer plausible strategies. A two-step approach could involve:

  • Nucleophilic Substitution: Reacting 5-bromopyridin-2(1H)-one with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This method, exemplified in the synthesis of triazolopyrazinone derivatives , employs palladium catalysts (e.g., Pd-PEPPSI) and aryl halides to form carbon-carbon bonds.

  • Cyclization: Alternative routes may involve condensation reactions between 4-methoxyaniline and a brominated pyranone precursor, facilitated by coupling agents like HATU or EDCI .

Characterization Data

  • Spectroscopy: Proton nuclear magnetic resonance (¹H NMR) would reveal aromatic protons from the pyridinone (δ 6.5–8.5 ppm) and methoxyphenyl groups (δ 3.8 ppm for methoxy). Carbon-13 NMR would show carbonyl (C=O) at ~165 ppm and quaternary carbons adjacent to bromine .

  • Mass Spectrometry: Expected molecular ion peak at m/z 295 (M+H⁺) with isotopic patterns indicative of bromine.

Physicochemical Properties

The bromine atom and methoxyphenyl group confer distinct properties:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ketone and methoxy groups. Limited solubility in water.

  • Melting Point: Estimated 180–200°C based on analogous bromopyridinones .

  • Stability: Likely stable under ambient conditions but susceptible to photodegradation due to the aromatic bromine.

Table 2: Predicted Physicochemical Properties

PropertyValue
Molecular Weight296.12 g/mol
LogP (Lipophilicity)~2.5 (estimated)
Hydrogen Bond Donors1 (pyridinone NH)
Hydrogen Bond Acceptors3 (ketone, methoxy, pyridinone)

Applications in Research and Industry

Brominated pyridinones serve as intermediates in pharmaceuticals and agrochemicals. For 5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one:

  • Pharmaceutical Intermediates: Potential building block for kinase inhibitors or antiviral agents, leveraging the pyridinone scaffold’s ability to engage in hydrogen bonding .

  • Materials Science: The planar structure could facilitate π-π stacking in organic semiconductors or metal-organic frameworks (MOFs) .

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